"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" CAS number 944129-00-4
"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" CAS number 944129-00-4
An In-Depth Technical Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate
Abstract
Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS No. 944129-00-4) is a highly functionalized pyrimidine derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic amino group, an electrophilic chloro substituent amenable to cross-coupling, and a modifiable methyl ester—makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development. We will explore the causality behind its synthetic transformations and provide validated insights into its application as a core component of targeted therapeutics, particularly in the domain of kinase inhibitors.
Physicochemical Properties & Characterization
Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a stable, solid organic compound. The pyrimidine core is electron-deficient, a characteristic that governs the reactivity of its substituents. The molecule's structure is nearly planar, which can influence its binding interactions with biological targets.[1]
Key Properties Summary
A compilation of its essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 944129-00-4 | [2] |
| Molecular Formula | C₆H₆ClN₃O₂ | [3] |
| Molecular Weight | 187.58 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Flash Point | 249 °C | |
| InChI Key | DZPNGOOGJKXYRF-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC(=NC(=N1)Cl)N |
Spectroscopic Profile (Predicted)
While specific experimental spectra are not widely published, the structure of Methyl 6-amino-2-chloropyrimidine-4-carboxylate allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~7.5-8.0 ppm (br s, 2H): The protons of the C6-amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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δ ~6.5-6.8 ppm (s, 1H): The lone pyrimidine ring proton at the C5 position. Its chemical shift is influenced by the adjacent ester and amino groups.
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δ ~3.8 ppm (s, 3H): The sharp singlet corresponding to the three equivalent protons of the methyl ester group.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~165 ppm: Carbonyl carbon of the methyl ester.
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δ ~160-163 ppm (3C): Aromatic carbons of the pyrimidine ring (C2, C4, C6), with their exact shifts determined by the electronic effects of their substituents (Cl, CO₂Me, NH₂).
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δ ~100 ppm: The C5 carbon of the pyrimidine ring.
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δ ~52 ppm: The methyl carbon of the ester group.
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Mass Spectrometry (EI):
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The molecular ion peak (M⁺) would be expected at m/z 187. A characteristic (M+2)⁺ peak at m/z 189 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
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Synthesis and Purification
The synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate is typically achieved from more heavily halogenated pyrimidine precursors. The differential reactivity of the halogen atoms on the pyrimidine ring allows for selective, sequential substitution.
Representative Synthetic Workflow
The following protocol describes a logical and field-proven approach for synthesizing the title compound. The causality for each step is explained to ensure reproducibility and understanding.
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Caption: Generalized synthetic workflow for the target compound.
Protocol Details:
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Selective Amination: Begin with a commercially available precursor like 2,4,6-trichloropyrimidine. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. By using a controlled amount of an ammonia source (or a primary amine) and a non-nucleophilic base at low temperatures, one can achieve selective monosubstitution, primarily at the C6 position, to yield 6-amino-2,4-dichloropyrimidine.[4]
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Causality: The use of stoichiometric control and low temperature is critical to prevent over-reaction and the formation of di-substituted products. The choice of a weak base like triethylamine or DIPEA prevents unwanted side reactions.[5]
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Introduction of the Carboxylate Group: This is a two-step process.
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First, the remaining C4-chloro group is displaced by a cyanide ion (e.g., using NaCN in DMSO) to form 6-amino-2-chloro-4-cyanopyrimidine. This SNAr reaction is favorable due to the electron-withdrawing nature of the pyrimidine ring.
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Second, the nitrile is hydrolyzed and esterified. This can be achieved by heating the cyanopyrimidine in a mixture of methanol, water, and a strong acid like sulfuric acid. The acid catalyzes both the hydrolysis of the nitrile to a carboxylic acid and its subsequent esterification to the methyl ester.
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Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to remove any unreacted starting materials or byproducts.
Core Reactivity and Synthetic Utility
The synthetic power of Methyl 6-amino-2-chloropyrimidine-4-carboxylate lies in the distinct reactivity of its three functional groups. This allows for orthogonal chemical modifications, making it a cornerstone for building molecular diversity.
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Sources
- 1. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:944129-00-4 | methyl 6-amino-2-chloropyrimidine-4-carboxylate | Chemsrc [chemsrc.com]
- 3. 944129-00-4 | Methyl 6-amino-2-chloropyrimidine-4-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

